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molecular formula C9H11F B8802540 (3-Fluoro-propyl)-benzene CAS No. 2038-62-2

(3-Fluoro-propyl)-benzene

Cat. No. B8802540
M. Wt: 138.18 g/mol
InChI Key: RIIGIRHGFWXGPN-UHFFFAOYSA-N
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Patent
US08383641B2

Procedure details

15.6 g of diethylaminosulfurtrifluoride (DAST, 96.91 mmol) were dissolved in 18 ml of dichloromethane. At 0-5° C., 12 g of 3-phenyl-1-propanol (88.1 mmol) dissolved in 30 ml of dichloromethane were added dropwise. The reaction mixture was stirred for 18 h, and, after addition of 30 ml of dichloromethane, poured onto 100 ml of ice water. The organic layer was separated, dried over magnesium sulfate, filtered, and the solvent was evaporated. The crude product was purified by distillation at a bath temperature of 106° C. at 20 mm to yield 7.4 g of the title compound.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[C:10]1([CH2:16][CH2:17][CH2:18]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>ClCCl>[F:7][CH2:18][CH2:17][CH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at a bath temperature of 106° C. at 20 mm

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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